molecular formula C7H11ClN2O3 B2591801 3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride CAS No. 2137730-87-9

3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride

Cat. No.: B2591801
CAS No.: 2137730-87-9
M. Wt: 206.63
InChI Key: OVLIKJOQABBKIZ-UHFFFAOYSA-N
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Description

3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H10N2O3·HCl It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by transition metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted isoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as 3-(2-Aminopropan-2-yl)isoxazole-5-carboxylic acid and 3-(2-Aminopropan-2-yl)isoxazole-3-carboxylic acid .

Uniqueness

What sets 3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with unique properties .

Properties

IUPAC Name

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.ClH/c1-7(2,8)5-4(6(10)11)3-12-9-5;/h3H,8H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLIKJOQABBKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC=C1C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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